methyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate
CAS No.:
Cat. No.: VC16327229
Molecular Formula: C21H24N4O4
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N4O4 |
|---|---|
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | methyl 4-[[2-[(4-phenylpiperazine-1-carbonyl)amino]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H24N4O4/c1-29-20(27)16-7-9-17(10-8-16)23-19(26)15-22-21(28)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,22,28)(H,23,26) |
| Standard InChI Key | MOXIEGWOWKUSPS-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Introduction
Methyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate is a synthetic organic compound that belongs to the class of substituted benzoates. It incorporates a piperazine moiety, which is often associated with pharmacological activity, and a glycine-derived amide linkage. The compound's molecular structure suggests potential applications in medicinal chemistry, particularly in drug design and development.
Structural Features
The chemical structure of methyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate includes:
-
A benzoate core (methyl ester of benzoic acid).
-
A piperazine ring substituted with a phenyl group at the 4-position.
-
A glycylamide linker connecting the piperazine derivative to the benzoate.
This unique arrangement of functional groups contributes to its physicochemical properties, such as solubility, stability, and reactivity.
Synthesis Pathways
The synthesis of methyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate involves multi-step organic reactions, typically including:
-
Formation of the piperazine derivative: Phenyl-substituted piperazine is synthesized through nucleophilic substitution or reductive amination.
-
Amide bond formation: The glycylamide linkage is introduced using glycine derivatives and coupling agents like carbodiimides.
-
Esterification: The benzoic acid derivative is esterified using methanol under acidic conditions.
Potential Applications
-
Pharmacological Research: The compound's structure suggests potential as a scaffold for drug development, particularly targeting central nervous system (CNS) disorders due to the presence of the piperazine ring.
-
Medicinal Chemistry: Piperazine derivatives are known for their roles in antipsychotic, antidepressant, and antihistamine drugs.
-
Biological Activity Screening: The compound may exhibit bioactivity, such as receptor binding or enzyme inhibition, due to its functional groups.
Challenges in Characterization
Analyzing and characterizing this compound requires advanced techniques:
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): To confirm structural integrity.
-
Infrared (IR): For functional group identification.
-
-
Chromatography:
-
High-performance liquid chromatography (HPLC): To assess purity.
-
-
Mass Spectrometry (MS):
-
To determine molecular weight and fragmentation patterns.
-
Research Gaps and Future Directions
Despite its promising structure, limited information is available on the biological activity and pharmacokinetics of methyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate. Future studies could focus on:
-
In vitro and in vivo biological evaluations.
-
Toxicity profiling and ADMET (absorption, distribution, metabolism, excretion, toxicity) studies.
-
Derivatization to enhance activity or reduce side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume